5-Phenoxy-1H-pyrazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41307-24-8 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-phenoxy-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H9N3O/c10-8-6-9(12-11-8)13-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) |
InChI Key |
GRYKWCPGYXKUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NNC(=C2)N |
Origin of Product |
United States |
Significance of Pyrazole Derivatives in Contemporary Academic Research
Pyrazole (B372694) derivatives are a cornerstone of modern medicinal chemistry and materials science, a fact underscored by a wealth of academic research. uaeu.ac.aeacademicstrive.comijrpr.com These compounds exhibit a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. academicstrive.comijrpr.com The structural versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical properties of the resulting molecules to enhance their biological efficacy and reduce potential toxicity. ijrpr.com
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds. ijrpr.commdpi.com This is attributed to its synthetic accessibility and its ability to act as a bioisosteric replacement for other chemical groups, which can lead to improved pharmacokinetic profiles. ijrpr.commdpi.com The wide-ranging applications of pyrazole derivatives in pharmaceuticals, agrochemicals, and polymer chemistry continue to fuel intensive research into their synthesis and biological evaluation. uaeu.ac.aeresearchgate.net
Structural Characteristics and Precise Nomenclature of 5 Phenoxy 1h Pyrazol 3 Amine
The chemical identity of 5-Phenoxy-1H-pyrazol-3-amine is precisely defined by its molecular structure and systematic nomenclature. The molecule features a central pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. ijrpr.com This core is substituted at the 5-position with a phenoxy group (-O-Ph) and at the 3-position with an amine group (-NH2).
The IUPAC name for this compound is This compound . The "1H" designation indicates that the nitrogen atom at position 1 of the pyrazole ring bears a hydrogen atom, specifying one of the possible tautomeric forms. Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton and a double bond. In the case of pyrazoles, different tautomers can arise depending on which nitrogen atom in the ring is protonated. arkat-usa.org
Below is a table summarizing the key structural and identifying information for this compound:
| Property | Value |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 41307-24-8 |
| Canonical SMILES | C1=CC=C(C=C1)OC2=NNC(=C2)N |
| InChI Key | GRYKWCPGYXKUAC-UHFFFAOYSA-N |
Rationale for Focused Academic Inquiry into 5 Phenoxy 1h Pyrazol 3 Amine
Strategic Approaches to Pyrazole Ring Formation
The formation of the pyrazole core is a critical step in the synthesis of this class of compounds. Several well-established and novel methodologies are employed to construct this heterocyclic system, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Cyclocondensation Reactions for Pyrazole Core Construction
Cyclocondensation reactions represent a fundamental and widely utilized method for the synthesis of the pyrazole nucleus. mdpi.comnih.gov This approach typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative. mdpi.com
The most classic example is the Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This method, while straightforward, can sometimes lead to a mixture of regioisomers when unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used. nih.gov To overcome this, strategies involving in situ generation of the 1,3-dicarbonyl compounds have been developed. beilstein-journals.org
Another significant cyclocondensation approach utilizes α,β-unsaturated carbonyl compounds. mdpi.com These substrates react with hydrazines to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. mdpi.com The use of α,β-unsaturated ketones with a leaving group at the β-position can directly lead to the formation of pyrazoles. mdpi.com Furthermore, α,β-alkynic aldehydes and ketones have also been successfully employed in cyclocondensation reactions with hydrazines to afford pyrazole derivatives. mdpi.comacs.org
The reaction conditions for these cyclocondensation reactions can vary significantly, from acidic or basic catalysis to the use of microwave irradiation or green solvents like glycerol (B35011) to promote the reaction. mdpi.comscielo.br The choice of conditions often influences the reaction rate, yield, and regioselectivity. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile Type | Hydrazine Derivative | Key Features |
| 1,3-Diketones | Hydrazine/Substituted Hydrazines | Classic Knorr synthesis; potential for regioisomer formation. mdpi.combeilstein-journals.org |
| α,β-Unsaturated Carbonyls | Hydrazine/Substituted Hydrazines | Often proceeds through a pyrazoline intermediate requiring oxidation. mdpi.com |
| α,β-Unsaturated Ketones with Leaving Group | Tosylhydrazine | Direct formation of pyrazoles; tosyl group acts as a leaving group. beilstein-journals.org |
| α,β-Alkynic Aldehydes | Hydrazines | In situ formation of hydrazones followed by cyclization. mdpi.com |
| β-Ketonitriles | Hydrazine/Substituted Hydrazines | A primary route to 3(5)-aminopyrazoles. chim.it |
Multicomponent Reaction (MCR) Protocols for Pyrazole Synthesis
Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. beilstein-journals.orgacs.org This approach aligns with the principles of green chemistry by improving atom economy and reducing the number of synthetic steps and purification procedures. acs.org
Several MCR strategies have been developed for pyrazole synthesis. One common approach involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to produce highly substituted pyrazoles. beilstein-journals.org Similarly, the reaction of malononitrile, an aldehyde, and a hydrazine is a well-established MCR for the synthesis of aminopyrazoles. beilstein-journals.org
The versatility of MCRs allows for the synthesis of a wide variety of pyrazole derivatives by simply changing the starting components. longdom.org Catalysts, such as Lewis acids or organocatalysts, are often employed to facilitate these reactions and improve their efficiency. beilstein-journals.orgacs.org The use of environmentally benign solvents like water or reusable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) further enhances the green credentials of these methods. longdom.orgacs.org
Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis
| Components | Catalyst/Solvent | Product Type |
| Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles. beilstein-journals.org |
| Malononitrile, Aldehydes, Hydrazines | Various catalysts | 5-Aminopyrazoles. beilstein-journals.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate/Water | 1H-Pyrazoles. longdom.org |
| Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP | Pyrazole-linked thiazoles. acs.org |
Transition Metal-Catalyzed Synthetic Routes for Pyrazoles
Transition metal catalysis has revolutionized organic synthesis, and the construction of the pyrazole ring is no exception. mdpi.com These methods often offer unique pathways and access to pyrazole derivatives that are difficult to obtain through traditional methods. researchgate.net
One notable approach involves the [2+2+1] cycloaddition of alkynes, nitriles, and a titanium imido complex, which leads to the formation of pyrazoles through an oxidative N-N bond coupling. nih.gov This method provides a novel route to fully substituted pyrazoles. nih.gov
Palladium-catalyzed cross-coupling reactions are also instrumental in pyrazole synthesis, although they are more commonly used for the functionalization of a pre-existing pyrazole ring. researchgate.net However, some strategies utilize palladium catalysis in the ring-forming step itself. Rhodium catalysis has also been employed in the three-component synthesis of N-naphthyl pyrazoles through a cascade annulation strategy. mdpi.com
Furthermore, iron-based ionic liquids have been used as efficient and reusable catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature, offering a green and feasible synthetic route. ias.ac.in
The development of transition metal-catalyzed C-H functionalization of pyrazoles represents a significant advancement, allowing for the direct introduction of various substituents onto the pyrazole ring without the need for pre-functionalization. researchgate.netrsc.org
Targeted Synthesis of this compound Scaffolds
The synthesis of the specific target molecule, this compound, requires a strategic approach that combines the formation of the aminopyrazole core with the introduction of the phenoxy group.
Aminopyrazole Precursor Functionalization Strategies
The synthesis of 3(5)-aminopyrazoles is a well-established field, with the condensation of β-ketonitriles with hydrazine being one of the most common methods. chim.itbeilstein-journals.org This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the aminopyrazole. beilstein-journals.org Another major route involves the condensation of α,β-unsaturated nitriles bearing a leaving group at the β-position with hydrazines. chim.it
Once the aminopyrazole scaffold is formed, it can be further functionalized. The amino group itself can be a handle for subsequent reactions, such as acylation or the formation of urea (B33335) derivatives. sigmaaldrich.com The pyrazole ring can also undergo electrophilic substitution, typically at the C4 position. mdpi.com
In the context of synthesizing this compound, a key intermediate would be a 5-substituted pyrazol-3-amine where the substituent at the 5-position is a suitable leaving group for a subsequent nucleophilic aromatic substitution reaction with phenol (B47542). Alternatively, a precursor with a hydroxyl group at the 5-position could be used for an etherification reaction. The synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazole has been reported through a high-pressure method involving the reaction of phenylhydrazine (B124118) with ethyl cyanoacetate, followed by base-catalyzed cyclization. benthamdirect.com
Introduction of the Phenoxy Moiety onto the Pyrazole Ring
The introduction of the phenoxy group onto the pyrazole ring is a crucial step in the synthesis of this compound. This transformation can be achieved through several methods, primarily involving nucleophilic aromatic substitution or etherification reactions.
One plausible strategy would involve a nucleophilic aromatic substitution (SNAr) reaction. This would require a pyrazole precursor with a good leaving group, such as a halogen or a sulfonate group, at the 5-position. The reaction of this precursor with a phenoxide salt would then displace the leaving group to form the desired phenoxy ether linkage.
Another approach is the etherification of a 5-hydroxypyrazole derivative. This would involve the reaction of a 3-amino-1H-pyrazol-5-ol with a phenylation agent. For instance, a Buchwald-Hartwig or Ullmann-type C-O cross-coupling reaction could be employed, reacting the 5-hydroxypyrazole with a phenyl halide or a phenylboronic acid derivative in the presence of a suitable metal catalyst (e.g., copper or palladium) and a base.
The specific conditions for these reactions, such as the choice of solvent, base, temperature, and catalyst system, would need to be optimized to achieve a good yield of the desired this compound.
Regioselective Synthesis Considerations
The regioselectivity of the reaction between unsymmetrical reagents is a critical aspect of the synthesis of substituted pyrazoles, including this compound. When a monosubstituted hydrazine is reacted with a β-ketonitrile, the formation of two possible regioisomers, a 3-aminopyrazole (B16455) and a 5-aminopyrazole, can occur. The control of this regioselectivity is paramount for an efficient synthesis.
One of the most versatile methods for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. beilstein-journals.org The reaction is believed to proceed through the formation of a hydrazone intermediate, followed by cyclization. beilstein-journals.org The initial nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile, followed by the attack of the second nitrogen on the nitrile carbon, leads to the pyrazole ring. beilstein-journals.org
The regiochemical outcome of the reaction between monosubstituted hydrazines and alkoxyacrylonitriles can be controlled by the reaction conditions. thieme-connect.com Under basic conditions at low temperatures (0 °C), kinetic control is favored, leading to the formation of the 3-substituted aminopyrazole. thieme-connect.com Conversely, neutral conditions and higher temperatures promote thermodynamic control, resulting in the more stable 5-substituted aminopyrazole. thieme-connect.com This allows for the selective synthesis of either regioisomer by tuning the reaction parameters. However, bulky or electron-poor substituents on the hydrazine, such as a phenyl group, tend to favor the formation of the 5-substituted pyrazole. thieme-connect.com
In the context of multicomponent reactions, the regioselectivity can also be a significant factor. For instance, the reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) under controlled microwave heating has been shown to regioselectively yield 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones. beilstein-journals.org This highlights the importance of understanding the reactivity of the different nucleophilic centers within the 5-aminopyrazole scaffold (N1, C4, and the amino group) to predict and control the outcome of the reaction. beilstein-journals.org
The synthesis of 3-amino-5-substituted-1H-pyrazole-4-carbonitriles has been achieved through the reaction of 3-oxoalkanonitriles with trichloroacetonitrile, followed by condensation with hydrazine hydrate. researchgate.net This method provides a regioselective route to these valuable intermediates, which can be further utilized in the synthesis of more complex heterocyclic systems. researchgate.net
| Reactants | Conditions | Product | Regioselectivity |
| Monosubstituted hydrazines and alkoxyacrylonitriles | Basic, 0 °C | 3-substituted aminopyrazole | Kinetic control |
| Monosubstituted hydrazines and alkoxyacrylonitriles | Neutral, elevated temperature | 5-substituted aminopyrazole | Thermodynamic control |
| 5-aminopyrazoles, cyclic 1,3-diketones, and DMFDMA | Microwave heating, 150 °C | 8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones | Regioselective |
| 3-oxoalkanonitriles, trichloroacetonitrile, and hydrazine hydrate | - | 3-amino-5-substituted-1H-pyrazole-4-carbonitriles | Regioselective |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to develop more environmentally benign and sustainable processes. These approaches focus on the use of greener solvents, energy-efficient reaction conditions, and the reduction of waste.
One of the key areas of focus in the green synthesis of pyrazoles is the use of alternative energy sources to drive reactions. Microwave irradiation has emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov For example, the microwave-assisted synthesis of pyrazole derivatives under solvent-free conditions using a ZnO nano-catalyst has been reported. pharmacophorejournal.com This method not only accelerates the reaction but also eliminates the need for volatile organic solvents. pharmacophorejournal.com
The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. The synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been successfully achieved in water, avoiding the use of toxic organic solvents. rsc.org Furthermore, the use of semicarbazide (B1199961) hydrochloride as an alternative to the highly toxic hydrazine has been demonstrated in these "on water" syntheses. rsc.org Multicomponent reactions for the synthesis of pyrazolone (B3327878) compounds have also been developed in aqueous media, highlighting the versatility of water as a green solvent. acs.org
The development and use of efficient and recyclable catalysts is another cornerstone of green pyrazole synthesis. Nano-catalysts, for instance, offer high surface area and reactivity, often leading to improved reaction efficiency under milder conditions. pharmacophorejournal.com The use of biodegradable composites and benign catalysts is also being explored to minimize the environmental impact of chemical transformations. rsc.org
| Green Chemistry Principle | Application in Pyrazole Synthesis |
| Alternative Energy Sources | Microwave irradiation to reduce reaction times and energy consumption. nih.govpharmacophorejournal.com |
| Green Solvents | Use of water as a safe and environmentally benign reaction medium. rsc.orgacs.org |
| Safer Reagents | Replacement of toxic hydrazine with alternatives like semicarbazide hydrochloride. rsc.org |
| Catalysis | Use of nano-catalysts and biodegradable composites to improve efficiency and reduce waste. pharmacophorejournal.comrsc.org |
| Atom Economy | Multicomponent reactions that incorporate multiple starting materials into the final product in a single step. acs.orgrsc.org |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Analysis for Structural Confirmation
The ¹H NMR spectrum of this compound is used to confirm the presence and arrangement of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the protons on the pyrazole ring, the phenoxy substituent, the pyrazole N-H, and the amine (-NH₂) group. The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the aromatic phenoxy group typically resonate in the downfield region of approximately δ 6.8–7.4 ppm. The single proton on the pyrazole ring (H-4) would appear as a singlet. The amine protons often present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. Similarly, the pyrazole N-H proton also appears as a broad singlet.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrazole C4-H | ~ 5.4 - 5.8 | Singlet (s) |
| Amine (-NH₂) | ~ 3.5 - 5.0 (broad) | Singlet (br s) |
| Phenoxy (Ar-H) | ~ 6.8 - 7.4 | Multiplet (m) |
Carbon-13 (¹³C) NMR Investigations for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the phenoxy group are observed in the aromatic region (δ 115-160 ppm). The pyrazole ring carbons have characteristic shifts, with C-3 and C-5, bonded to heteroatoms, appearing at lower fields compared to C-4. For example, in related pyrazole structures, the carbon atom at position 4 of a π-excessive pyrazole ring can show a high electron density, resulting in an upfield shift (e.g., δ 85.2 ppm). mdpi.com
Table 2: Representative ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C3 | ~ 148 - 152 |
| Pyrazole C4 | ~ 85 - 95 |
| Pyrazole C5 | ~ 155 - 160 |
| Phenoxy C-O | ~ 155 - 160 |
Nitrogen-15 (¹⁵N) NMR Studies (Solid State and Solution) for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms within a molecule. researchgate.net In this compound, three distinct nitrogen environments exist: the two nitrogen atoms of the pyrazole ring and the nitrogen of the exocyclic amine group. In N-substituted azoles, the "pyrrole-type" nitrogen atom (N-1) is significantly more shielded than the "pyridine-type" nitrogen atom (N-2). researchgate.netresearchgate.net For instance, in a similar pyrazole system, the N-1 nitrogen resonates at approximately -182.5 ppm, while the N-2 nitrogen appears at -118.5 ppm. mdpi.com The amine nitrogen chemical shift would be distinct from the ring nitrogens. Both solid-state (CP/MAS) and solution ¹⁵N NMR can be employed to study tautomeric forms and hydrogen bonding in the solid versus liquid phase. researchgate.net
Table 3: Representative ¹⁵N NMR Data for this compound
| Nitrogen Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Pyrazole N1 (Pyrrole-type) | ~ -170 to -190 | Highly shielded |
| Pyrazole N2 (Pyridine-type) | ~ -110 to -130 | Less shielded than N1 |
Two-Dimensional (2D) NMR Experiments (COSY, NOESY, DEPT, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecular structure. science.govipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is particularly useful for assigning the protons within the phenoxy group by revealing their connectivity. sdsu.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows through-space correlations between protons that are close to each other, which can help confirm the regiochemistry, such as the proximity of the phenoxy ring protons to the H-4 proton of the pyrazole ring.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT spectra are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C spectrum.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.edu This allows for the definitive assignment of the protonated carbons in the molecule, for example, linking the pyrazole H-4 signal to the pyrazole C-4 signal. ipb.pt
High-Resolution Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which in turn confirms the elemental composition of this compound (C₉H₉N₃O). The calculated exact mass allows for the unambiguous determination of the molecular formula. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are commonly used. mdpi.com The ESI-MS spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 176.0818. Analysis of the fragmentation pattern provides further structural confirmation, with potential fragments corresponding to the loss of the phenoxy radical (∙OC₆H₅) or other characteristic cleavages of the pyrazole ring.
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
|---|---|
| [M]⁺ (C₉H₉N₃O) | 175.0746 |
Infrared (IR) and Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the pyrazole N-H group are expected to appear as distinct bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching vibration of the aryl ether linkage typically gives a strong absorption band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations and C-H stretching vibrations are also observed. derpharmachemica.com
Table 5: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretching | ~3300 - 3400 |
| Amine N-H | Stretching (asymmetric & symmetric) | ~3200 - 3400 |
| Aromatic C-H | Stretching | ~3000 - 3100 |
| C=N / C=C (Ring) | Stretching | ~1500 - 1650 |
| Aryl Ether C-O-C | Asymmetric Stretching | ~1200 - 1250 |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation
A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic information is available for structurally related pyrazole derivatives, no published studies were found that detail the precise solid-state molecular structure of this compound as determined by this technique.
Single-crystal X-ray diffraction is a powerful analytical method used to determine the exact arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical and physical properties. The lack of such data for this compound represents a gap in the full characterization of this molecule.
Obtaining single crystals of this compound suitable for X-ray diffraction analysis would be a valuable endeavor for future research. Such a study would provide experimentally determined data on its crystal system, space group, unit cell dimensions, and atomic coordinates. This information would allow for a detailed analysis of its three-dimensional structure, including the planarity of the pyrazole ring, the torsion angles of the phenoxy group, and the nature of any intermolecular hydrogen bonding involving the amine and pyrazole nitrogen atoms.
Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative and would rely on computational modeling, which, while useful, does not replace the definitive results obtained from single-crystal X-ray diffraction.
Transformations Involving the Pyrazole Ring System
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, and it is known for its stability and diverse chemical reactivity. The nitrogen atoms in the pyrazole ring can act as nucleophiles in various organic transformations. evitachem.com The synthesis of the pyrazole core itself can be achieved through several methods, most commonly through the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. evitachem.comorganic-chemistry.org For instance, the reaction of a substituted hydrazine with a β-ketonitrile is a widely adopted route. The stability of the pyrazole ring means that transformations often occur at the substituent groups rather than the ring itself. However, the electronic nature of the substituents can influence the reactivity of the ring towards certain reagents.
Functionalization Reactions at the 3-Amino Group
The primary amino group at the 3-position of the pyrazole ring is a key site for a wide array of functionalization reactions, enabling the introduction of diverse structural motifs.
Acylation and Alkylation Reactions of the Amine Moiety
The amino group of this compound readily undergoes acylation with various acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, reaction with substituted benzoyl chlorides can yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org This reaction is a common strategy to introduce new aryl groups and modify the electronic and steric properties of the molecule.
Alkylation of the amino group is another important transformation. This can be achieved using alkyl halides, leading to the formation of secondary or tertiary amines. researchgate.net For instance, the alkylation of similar 4-amino-5-phenyl-3-(trifluoromethyl)pyrazoles has been reported. researchgate.net The conditions for these reactions, such as the choice of base and solvent, are crucial for achieving high yields and selectivity.
Condensation Reactions with Carbonyl Compounds
The primary amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. researchgate.net These imine derivatives can serve as intermediates for further synthetic transformations. For instance, a series of 4-(het)arylimino-3-(trifluoromethyl)-5-phenylpyrazoles were synthesized through the condensation of 4-aminopyrazoles with different aldehydes. researchgate.net
Formation of Urea and Thiourea (B124793) Derivatives
The reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. nih.govresearchgate.net These reactions are often carried out by treating the amine with the appropriate isocyanate or isothiocyanate in a suitable solvent. researchgate.netasianpubs.org The synthesis of pyrazolyl-ureas can also be achieved through a one-pot reaction involving phosgene (B1210022) and an appropriate amine or by reacting with phenylisocyanates. nih.gov Thiourea derivatives are also accessible through the reaction of the amine with carbon disulfide in an aqueous medium. organic-chemistry.orgresearchgate.net These urea and thiourea derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov
Chemical Modifications of the 5-Phenoxy Moiety
The phenoxy group attached to the 5-position of the pyrazole ring offers another avenue for derivatization, primarily through reactions on the phenyl ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution reactions. The phenoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the oxygen atom. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The specific conditions and regioselectivity of these reactions can be influenced by the presence of other substituents on the phenyl ring and the reaction conditions employed. researchgate.net
Ether Cleavage and Related Reactions
The this compound molecule contains a robust aryl ether bond (C-O-C) that links the pyrazole and phenyl rings. The cleavage of this type of ether is a well-understood reaction in organic chemistry, typically requiring harsh conditions involving strong acids.
The reaction proceeds via the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), which transforms the alkoxy group into a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com Subsequently, a nucleophilic attack by the corresponding halide ion (I⁻ or Br⁻) cleaves the C-O bond.
For aryl alkyl ethers, the cleavage mechanism is generally an S_N2 reaction. masterorganicchemistry.com However, in the case of a diaryl ether or a phenyl ether like this compound, the bond between the oxygen and the aromatic ring carbon is exceptionally stable. This stability arises from the sp² hybridization of the carbon atom and the delocalization of the oxygen's lone pair electrons into the aromatic system. As a result, nucleophilic attack on the aromatic carbon is highly disfavored. libretexts.orglibretexts.org
Therefore, the acidic cleavage of this compound is expected to exclusively break the bond between the oxygen and the pyrazole ring, not the bond between the oxygen and the phenyl ring. This reaction would yield phenol and the corresponding 5-hydroxy-1H-pyrazol-3-amine. Diaryl ethers are generally resistant to cleavage by acids. libretexts.org While specific studies on the ether cleavage of this compound are not extensively documented, the established principles of aryl ether chemistry provide a clear prediction of its reactivity under these conditions. Some related compounds, such as 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, have been noted to undergo substitution of the phenoxy group under appropriate conditions, suggesting the C-O bond can be cleaved.
Table 1: Predicted Products of Ether Cleavage
| Reactant | Reagent | Expected Products | Mechanism Principle |
|---|
Annulation Reactions and Fused Heterocycle Formation
5-Aminopyrazoles are versatile precursors for the synthesis of fused heterocyclic systems, known as pyrazoloazines. nih.gov The 5-amino-1H-pyrazol-3-amine scaffold possesses multiple nucleophilic sites (the exocyclic amino group, the ring nitrogen at position 1, and the carbon at position 4), which can react with various bi-electrophiles to construct new rings. nih.govbeilstein-journals.org This reactivity allows for the formation of important bicyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are scaffolds found in numerous biologically active compounds. nih.govmdpi.com
Pyrazolo[3,4-b]pyridine Synthesis: The fusion of a pyridine (B92270) ring to the pyrazole core is a common strategy. One effective method involves the reaction of 5-aminopyrazoles with compounds containing a 1,3-dicarbonyl moiety or their synthetic equivalents. mdpi.com For instance, a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes, activated by silver, iodine, or N-bromosuccinimide (NBS), provides a switchable route to various functionalized pyrazolo[3,4-b]pyridines. mdpi.comnih.gov Another approach utilizes a one-pot reaction between 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) under solvent-free conditions, followed by elimination in a superbasic medium to yield 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-journals.org
Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis: The synthesis of the pyrazolo[1,5-a]pyrimidine system typically involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species. semanticscholar.org A highly regioselective method is the reaction with β,γ-unsaturated γ-alkoxy-α-keto esters. organic-chemistry.orgthieme-connect.com This reaction proceeds via a Michael addition followed by cyclization and dehydration, yielding pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position. organic-chemistry.orgthieme-connect.com The reaction conditions can influence the final product; for example, reacting 3-aminopyrazole with isoflavones can chemoselectively yield 5,6-diarylpyrazolo[1,5-a]pyrimidines under microwave irradiation or 6,7-diaryl-isomers with conventional heating. nih.gov
Table 2: Examples of Annulation Reactions with 5-Aminopyrazole Analogs
| Pyrazole Reactant | Electrophilic Partner | Catalyst/Solvent | Fused Product | Yield (%) |
|---|---|---|---|---|
| 5-Aminopyrazoles | Alkynyl aldehydes | Ag₂CO₃ / Dioxane | Halogen/Non-halogen functionalized Pyrazolo[3,4-b]pyridines | 53-68% mdpi.com |
| 5-Aminopyrazoles | Azlactones | Solvent-free, then t-BuOK/DMSO | 4-Arylpyrazolo[3,4-b]pyridin-6-ones | Not specified beilstein-journals.org |
| N-unsubstituted 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | Ethanol | 7-Ester-substituted Pyrazolo[1,5-a]pyrimidines | 68-95% organic-chemistry.orgthieme-connect.com |
Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. nih.govekb.egorientjchem.org The goal is to create a new chemical entity with potentially enhanced activity, improved selectivity, or a better pharmacological profile compared to the individual parent molecules. nih.govekb.eg The this compound scaffold is an attractive core for developing such hybrid molecules due to the established biological significance of both pyrazole and phenoxy moieties.
The pyrazole ring is a well-known privileged structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities. researchgate.netresearchgate.net Similarly, the phenoxy group can be found in various therapeutic agents. The synthesis of hybrids based on this scaffold typically involves the functionalization of the amino group at position 3 or the nitrogen at position 1 of the pyrazole ring.
For example, the amino group can be converted into an amide by reacting with a carboxylic acid or its activated derivative. If the carboxylic acid component is itself a biologically active molecule (e.g., another heterocyclic compound), the resulting product is a hybrid molecule. A study on related 5-aminopyrazoles describes their use in synthesizing inhibitors of p38 MAP kinase, where the pyrazole acts as a central scaffold. acs.org Another approach involves linking the pyrazole scaffold to other heterocyclic systems like thiazole (B1198619) or triazole via a suitable linker to create novel molecular architectures with potential therapeutic applications. ekb.egrsc.orgmdpi.com
Table 3: Representative Hybrid Scaffolds Based on Aminopyrazole Cores
| Core Scaffold | Linked Moiety/Pharmacophore | Linkage Type | Potential Application Area |
|---|---|---|---|
| Aminopyrazole | Phenylthiazol-2-amine | Amide | Antimycobacterial rsc.org |
| Aminopyrazole | Isatin and Phenolic units | 1,2,3-Triazole | Anti-inflammatory mdpi.com |
| Aminopyrazole | Pyridazine | Propanoic acid amide | Analgesic researchgate.net |
Theoretical and Computational Investigations of 5 Phenoxy 1h Pyrazol 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are pivotal in understanding the intrinsic electronic properties and reactivity of molecules like 5-Phenoxy-1H-pyrazol-3-amine. Density Functional Theory (DFT) is a commonly employed method for this purpose, with functionals such as B3LYP and basis sets like 6-311+G(2d,p) providing a balance of computational cost and accuracy for organic molecules. tandfonline.com Such calculations can elucidate the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs), which are crucial for predicting chemical behavior.
The electronic structure is characterized by the distribution of electron density, which can be visualized through Molecular Electrostatic Potential (MEP) maps. For this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the phenoxy group, indicating these are sites susceptible to electrophilic attack. The amine group would also influence the electrostatic potential.
Reactivity descriptors derived from FMOs, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. tandfonline.com Other global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from these orbital energies to quantify the molecule's reactivity.
Natural Bond Orbital (NBO) analysis can further reveal details about charge distribution and intramolecular interactions, such as hyperconjugative effects that contribute to the molecule's stability. mdpi.com These computational approaches provide a detailed picture of the electronic landscape of this compound, guiding the prediction of its chemical properties and reaction pathways.
Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Pyrazole Derivative Note: This data is representative of typical values obtained for similar pyrazole structures through DFT calculations and is intended for illustrative purposes.
| Parameter | Value | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 3.85 eV | Measure of the power of an atom to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.15 eV | Global electrophilic nature of the molecule |
Tautomeric Equilibrium Studies of the 1H-Pyrazole Ring System
The 1H-pyrazole ring system, particularly when substituted at the 3(5) positions, is known to exhibit annular prototropic tautomerism. nih.gov This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to an equilibrium between two tautomeric forms. For this compound, this equilibrium would exist between this compound and 3-Phenoxy-1H-pyrazol-5-amine.
The position of this equilibrium is highly sensitive to several factors, including the electronic nature of the substituents, their position on the ring, the solvent, and temperature. researchgate.net Theoretical calculations using methods like DFT (e.g., M06-2X/6-311++G(d,p)) can be used to predict the relative stabilities of the tautomers in the gas phase and in different solvents. nih.gov These studies often reveal that the relative energy of the tautomers can be significantly influenced by intra- and intermolecular hydrogen bonding. nih.gov
Conformational Analysis of this compound
Computational methods, such as DFT, are used to explore the potential energy surface by systematically rotating the dihedral angle between the pyrazole and phenoxy rings. This analysis helps to identify the most stable (lowest energy) conformations. X-ray crystallographic studies of structurally related compounds provide valuable experimental data on these conformational preferences. For instance, in the crystal structure of 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring makes a significant dihedral angle with the adjacent phenoxy ring, indicating a non-planar arrangement is favored. nih.gov This twisting is likely a result of minimizing steric hindrance between the two rings.
For this compound, a similar non-coplanar arrangement between the pyrazole and phenoxy rings is expected. The exact dihedral angle in the lowest energy conformation would be a balance between steric repulsion and electronic effects, such as the delocalization of the oxygen lone pair electrons into the pyrazole ring.
Table 2: Representative Dihedral Angles in Phenoxy-Pyrazole Systems Note: This table is based on findings for a structurally similar compound and illustrates the expected non-planar conformation. nih.gov
| Dihedral Angle | Description | Typical Value (°) |
| C4-C5-O-C(phenoxy) | Defines the twist of the phenoxy group relative to the pyrazole ring | 45 - 75 |
Reaction Mechanism Elucidation for Synthetic Transformations Involving this compound
The chemical reactivity of this compound is dictated by the functional groups present: the nucleophilic amine group, the electron-rich pyrazole ring, and the phenoxy moiety. The amine group at the C3 position and the pyrazole ring itself are common sites for synthetic transformations.
One important class of reactions for pyrazol-5-amines is oxidative dehydrogenative coupling. For example, the reaction of pyrazol-5-amines can lead to the selective formation of highly functionalized heteroaromatic azo compounds. A proposed mechanism for this transformation involves a single-electron transfer (SET) process. nih.gov Mediated by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of a catalyst, the pyrazol-5-amine is oxidized to a radical cation. This intermediate can then undergo coupling to form the N=N bond of the azo product. nih.gov
Another key transformation is the electrophilic substitution on the pyrazole ring. The C4 position of 3-amino-1H-pyrazoles is particularly activated towards electrophiles. Halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) provides an efficient route to 4-halogenated pyrazole derivatives. beilstein-archives.org The proposed mechanism for this reaction suggests that the solvent (e.g., DMSO) can play a catalytic role, reacting with the halogenating agent to form a more reactive electrophilic halogen species. This species is then attacked by the electron-rich C4 position of the pyrazole ring to form a sigma complex, which subsequently loses a proton to yield the final product. beilstein-archives.org
Furthermore, the amine group can undergo reactions such as reductive amination. A one-pot, two-step synthesis involving the condensation of a pyrazol-5-amine with an aldehyde forms an intermediate N-(5-pyrazolyl)imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the corresponding N-alkylated or N-benzylated amine derivative. mdpi.com These mechanistic pathways highlight the versatility of the 5-aminopyrazole scaffold in organic synthesis.
Quantitative Structure-Property Relationship (QSPR) Studies for Pyrazole Derivatives
Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. For pyrazole derivatives, QSAR studies are frequently employed in drug discovery to design new compounds with enhanced potency and selectivity. nih.gov
These studies involve generating a dataset of pyrazole derivatives with known properties or activities and calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., steric and electronic fields). Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the observed property. researchgate.netresearchgate.net
For pyrazole derivatives, QSAR models have been developed to predict activities such as anticancer efficacy and enzyme inhibition (e.g., against Epidermal Growth Factor Receptor, EGFR). researchgate.netnih.gov The resulting models can identify which structural features are most important for a given property. For instance, a QSAR model might reveal that the presence of a hydrogen bond acceptor at a specific position or a certain distribution of hydrophobic groups enhances biological activity. nih.gov These insights are invaluable for the rational design of new derivatives of this compound with desired properties, guiding synthetic efforts toward molecules with improved performance. The robustness and predictive power of these models are rigorously validated using internal and external test sets of compounds. researchgate.net
Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies of Pyrazole Derivatives
| Descriptor Class | Examples | Information Encoded |
| Constitutional (1D) | Molecular Weight, Number of N atoms | Basic molecular composition |
| Topological (2D) | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |
| Geometrical (3D) | Molecular Surface Area, Volume | Size and shape of the molecule |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
| Field-Based (3D) | CoMFA/CoMSIA fields (Steric, Electrostatic) | 3D distribution of steric and electronic properties |
Exploration of Biological Relevance and Structure Activity Relationship Sar Methodologies for 5 Phenoxy 1h Pyrazol 3 Amine Derivatives
In Vitro Biological Target Identification and Molecular Interaction Studies
Derivatives of the 5-aminopyrazole scaffold have been identified as potent modulators of numerous biological targets, playing crucial roles in various disease pathologies. The inherent structural features of the aminopyrazole ring facilitate interactions with the active sites of enzymes and receptors. mdpi.com
Key biological targets identified for aminopyrazole derivatives include:
Protein Kinases: This is one of the most prominent target classes. Derivatives have shown inhibitory activity against p38 MAP Kinase, Bruton's tyrosine kinase (BTK), Cyclin-Dependent Kinase 2 (CDK-2), ALK5, B-Raf, c-KIT, and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.govacs.orgnih.gov These kinases are critical in cell signaling pathways that govern cell proliferation, differentiation, and inflammation, making them prime targets for anticancer and anti-inflammatory therapies.
Cyclooxygenase (COX) Enzymes: Specifically, selective inhibition of COX-2 is a hallmark of several pyrazole-based anti-inflammatory drugs. mdpi.comrsc.org
Histone Deacetylases (HDACs): More recently, pyrazole (B372694) derivatives have been designed as selective inhibitors of HDAC6, a target for acute liver injury and other conditions. nih.gov
Bacterial Enzymes: The scaffold has been exploited to develop antibacterial agents that target essential bacterial enzymes like DNA Gyrase and Topoisomerase IV. mdpi.combiointerfaceresearch.com
G-Protein Coupled Receptors (GPCRs): Derivatives of 5-phenoxy-pyrazole have been successfully developed as potent agonists for TGR5, a GPCR involved in metabolic regulation. nih.gov Furthermore, the well-known insecticide Fipronil, a 5-aminopyrazole derivative, functions by blocking GABA-A receptors in insects. mdpi.com
Molecular interaction studies, primarily through molecular docking, have elucidated how these compounds bind to their respective targets. These studies consistently show that the pyrazole core acts as a scaffold, positioning key functional groups to form specific interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's binding pocket. nih.govbiointerfaceresearch.com For instance, in kinase inhibition, the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain. mdpi.com
Mechanistic Studies of Molecular Interactions with Biological Macromolecules
The mechanism of action of 5-phenoxy-1H-pyrazol-3-amine derivatives is intrinsically linked to their molecular interactions with specific biological macromolecules. The binding mode within the active site of a target protein dictates the compound's biological effect, whether it be inhibition or activation.
Enzyme Inhibition: For enzymes like COX-2, pyrazole derivatives function as competitive inhibitors. Molecular modeling studies of pyrazole-pyridazine hybrids have shown that the compounds fit snugly into the COX-2 active site, establishing strong binding affinity. rsc.org Similarly, with HDAC6, a pyrazole carboxamide derivative demonstrated potent inhibition, which was further discovered to induce the degradation of the HDAC6 protein. nih.gov In the context of bacterial enzymes, pyrano[2,3-c] pyrazole derivatives have been shown through docking studies to interact tightly with the active site of S. aureus DNA gyrase B, disrupting its function and leading to bacterial cell death. biointerfaceresearch.com
Receptor Modulation: In the case of the TGR5 receptor, a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides were found to act as potent agonists. nih.gov The mechanism involves the compound binding to the receptor, inducing a conformational change that triggers downstream signaling pathways. The structure-activity relationship studies revealed that specific substitutions on the phenoxy and carboxamide portions were critical for this agonistic activity. nih.gov
Kinase Interaction: For protein kinases, the mechanism involves blocking the ATP-binding site. The crystal structure of a 5-aminopyrazole derivative in complex with p38 MAP Kinase revealed the structural basis for its potency. mdpi.com The aminopyrazole core positions substituents to interact with key residues, such as forming hydrogen bonds with the kinase hinge region, which is a common mechanism for ATP-competitive kinase inhibitors. mdpi.com Molecular dynamics simulations of pyrazole derivatives with targets like VEGFR have been used to confirm the stability of these interactions within the dynamic cellular environment, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to validate the binding mode. nih.gov
Enzyme Assays and Inhibition Profiling of this compound Derivatives
Enzyme assays are fundamental for quantifying the inhibitory potential of pyrazole derivatives. These assays measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀), a key metric for potency. A wide range of pyrazole-based compounds have been profiled against various enzymes, demonstrating their therapeutic potential.
For example, a series of pyrazole-indole hybrids were evaluated for their anticancer effects, which included enzymatic assays against caspase-3, Bcl-2, Bax, and CDK-2. acs.org Another study designed pyrazole derivatives as selective HDAC6 inhibitors, identifying a compound with an IC₅₀ of 4.95 nM against HDAC6, showing over 250-fold selectivity against HDAC1. nih.gov Furthermore, pyrazole derivatives have been evaluated for anti-diabetic potential through α-glucosidase and α-amylase inhibition assays, with some compounds showing potent activity comparable to the standard drug, Acarbose. nih.gov
The following table summarizes selected enzyme inhibition data for various pyrazole derivatives, showcasing the breadth of their activity.
| Pyrazole Derivative Class | Target Enzyme | Reported IC₅₀ Value | Therapeutic Area |
|---|---|---|---|
| N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide | HDAC6 | 4.95 nM | Acute Liver Injury |
| Pyrazole-pyridazine hybrid (Compound 6f) | COX-2 | 1.15 µM | Anti-inflammatory |
| Pyrazole-pyridazine hybrid (Compound 5f) | COX-2 | 1.50 µM | Anti-inflammatory |
| 5-amino-1H-pyrazole-4-carboxamide (Pyz-1) | α-glucosidase | 75.62 ± 0.56 µM | Anti-diabetic |
| 5-amino-1H-pyrazole-4-carboxamide (Pyz-2) | Xanthine Oxidase | 10.75 ± 0.54 µM | Antioxidant |
| Pyrido[2,3-b]indole with 3-aminopyrazole (B16455) | DNA Gyrase (S. aureus) | 0.125 mg/mL (MIC) | Antibacterial |
Data sourced from multiple research articles. mdpi.comrsc.orgnih.govnih.gov
Receptor Binding Studies of Novel this compound Derivatives
While much of the research on pyrazoles focuses on enzyme inhibition, there are significant findings related to their interaction with cell surface and nuclear receptors. These studies are crucial for understanding the compounds' effects on signaling pathways.
A key example directly relevant to the 5-phenoxy-pyrazole scaffold is the discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5, a G-protein-coupled receptor involved in energy homeostasis and glucose metabolism. nih.gov This discovery stemmed from the optimization of a high-throughput screening hit. Through the rapid development of iterative combinatorial libraries, researchers were able to establish a clear structure-activity relationship and identify compounds with high potency. The in vitro agonist activity was shown to correlate with functional activity in human peripheral blood monocytes, validating the therapeutic potential of this novel chemotype. nih.gov
Another important example from the broader 5-aminopyrazole class is the insecticide Fipronil. Its mechanism of action involves the non-competitive blocking of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in the insect central nervous system. mdpi.com This interaction disrupts normal nerve signaling, leading to hyperexcitation and insect mortality. This demonstrates that the aminopyrazole scaffold can be effectively targeted to ligand-gated ion channels. mdpi.com
These examples underscore the versatility of the pyrazole core in generating ligands for different receptor families, from GPCRs to ion channels, expanding their potential applications beyond enzyme inhibition.
Design Principles for Novel Bioactive Pyrazole Derivatives
The development of new and potent pyrazole-based therapeutic agents relies on established medicinal chemistry design principles. The pyrazole ring serves as a highly adaptable scaffold that can be chemically modified to achieve desired biological activity and drug-like properties. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: SAR is a cornerstone of pyrazole design. By systematically modifying substituents on the pyrazole ring and its appendages (like the phenoxy group), chemists can determine which functional groups are critical for activity. nih.gov For instance, studies on aminopyrazole derivatives have revealed that substitutions at different positions can drastically alter anticancer potency. researchgate.net Similarly, for antimalarial pyrazoles, an ester functionality and a meta-substitution on an attached phenyl ring were found to be pivotal for activity. mdpi.com
Molecular Hybridization: This strategy involves combining the pyrazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially synergistic or enhanced activity. mdpi.com Successful examples include the synthesis of pyrazole–indole and pyrazole–pyridazine hybrids, which have shown potent anticancer and anti-inflammatory activities, respectively. acs.orgrsc.org This approach aims to engage multiple binding interactions or target multiple pathways simultaneously.
Scaffold Hopping and Bioisosteric Replacement: These techniques involve replacing the core pyrazole structure or its substituents with other groups that have similar steric and electronic properties. This can lead to improved potency, selectivity, or pharmacokinetic profiles.
Green and Efficient Synthesis: Modern synthetic methods, such as multicomponent reactions (MCRs), microwave-assisted synthesis, and the use of eco-friendly solvents, are key principles in generating diverse libraries of pyrazole derivatives efficiently. nih.govresearchgate.netresearchgate.net MCRs, in particular, allow for the one-pot synthesis of complex molecules, accelerating the drug discovery process. nih.gov
Computational Approaches to SAR and Ligand Design for Pyrazole Scaffolds
In silico methods are indispensable tools in modern drug design, and they have been extensively applied to the pyrazole scaffold to accelerate the discovery of new bioactive compounds. nih.gov These computational techniques provide insights into ligand-target interactions and help predict the activity of novel compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of pyrazole derivatives and their biological activities. nih.govjournal-academia.com 2D-QSAR models are used to predict the anti-proliferative potential of new compounds against various cancer cell lines. nih.gov More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional map of the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity, guiding further structural modifications. nih.gov
Molecular Docking: This is one of the most widely used computational tools for pyrazole derivatives. It predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. nih.gov Docking studies have been crucial in understanding how pyrazole derivatives interact with the active sites of kinases, COX-2, and bacterial enzymes, often revealing key hydrogen bonds and hydrophobic interactions that are essential for inhibition. nih.govrsc.orgbiointerfaceresearch.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, assessing the stability of the predicted binding pose from molecular docking. nih.gov By simulating the movement of atoms, MD can confirm that the key interactions are maintained, adding a higher level of confidence to the proposed binding mechanism. nih.gov
Virtual Screening: Computational screening techniques, including both structure-based and ligand-based methods, are used to search large databases of chemical compounds to identify those that are most likely to bind to a specific target. nih.gov Pharmacophore modeling, a ligand-based approach, has been used to identify novel 5-aminopyrazole derivatives with anti-tubercular potential. mdpi.com
The integration of these computational approaches with experimental synthesis and biological evaluation creates a powerful and efficient workflow for the rational design of novel, potent, and selective pyrazole-based therapeutic agents. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 5-Phenoxy-1H-pyrazol-3-amine and its derivatives?
Methodological Answer: The synthesis typically involves multi-step processes:
Cyclization : Reacting hydrazines (e.g., monomethylhydrazine) with β-keto esters (e.g., ethyl acetoacetate) to form pyrazole cores .
Functionalization : Introducing substituents via formylation, oxidation, or acylation. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates are generated and further reacted with thiourea or amines .
Condensation : One-pot reactions under solvent-free conditions using barbituric acids, aldehydes, and pyrazol-amines to yield fused heterocyclic derivatives .
Q. Key Characterization Tools :
Q. How is the structural characterization of this compound validated?
Methodological Answer:
- Spectroscopic Analysis : ¹H and ¹³C NMR confirm substituent positions and amine functionality. For example, shifts in aromatic protons (δ 6.5–8.0 ppm) and NH₂ groups (broad signals near δ 5.0–6.0 ppm) .
- Mass Spectrometry : HRMS or ESI-MS verifies molecular weight (e.g., [M+H]+ peaks) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns. SHELX software is widely used for refinement .
Q. What pharmacological screening approaches are used for pyrazole-3-amine derivatives?
Methodological Answer:
- In Vitro Antibacterial Assays : Compounds are tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via disc diffusion or MIC (Minimum Inhibitory Concentration) methods .
- Anti-inflammatory Screening : Carrageenan-induced rat paw edema models assess COX-2 inhibition .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in pyrazole-3-amine synthesis?
Methodological Answer:
- Solvent and Catalyst Selection : Use polar aprotic solvents (e.g., DMSO) with Cs₂CO₃ as a base and CuBr as a catalyst to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintain 35–50°C to balance reaction rate and side-product formation .
- Workflow Automation : Implement high-throughput screening (HTS) to test diverse reagent combinations .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Cyclization | Hydrazine + β-keto ester, 80°C | 75% → 89% | |
| Acylation | SOCl₂, reflux, 4h | 60% → 82% |
Q. How can contradictory bioactivity data between pyrazole-3-amine derivatives be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., phenoxy vs. benzyl groups) and correlate with activity trends. For instance, 4-methoxybenzyl derivatives show enhanced antibacterial activity compared to unsubstituted analogs .
- Docking Studies : Use software like AutoDock to model interactions with target proteins (e.g., bacterial DNA gyrase) and validate via mutagenesis assays .
- Statistical Analysis : Apply ANOVA to identify significant differences in IC₅₀ values across derivatives .
Q. What computational strategies predict the physicochemical properties of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : DFT calculations (e.g., B3LYP/6-31G*) estimate electronic properties (HOMO-LUMO gaps) and acidity (pKa) .
- Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures to guide solvent selection for recrystallization .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and metabolic stability .
Q. How are crystallographic challenges addressed in resolving pyrazole-3-amine structures?
Methodological Answer:
- Hydrogen Bonding Analysis : Use graph-set notation (e.g., Etter’s rules) to classify motifs (e.g., R₂²(8) rings) and predict stability .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model overlapping lattices in twinned crystals .
- Synchrotron Radiation : High-flux X-rays improve resolution for low-crystallinity samples .
Q. What methodologies validate the purity of intermediates during multi-step synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
